molecular formula C15H10N2O2 B1653686 (o-Nitrobenzylidene)phenylacetonitrile CAS No. 19016-67-2

(o-Nitrobenzylidene)phenylacetonitrile

Cat. No.: B1653686
CAS No.: 19016-67-2
M. Wt: 250.25 g/mol
InChI Key: QKDHOOPDLFPJKV-GXDHUFHOSA-N
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Description

(o-Nitrobenzylidene)phenylacetonitrile (CAS 19016-67-2) is a synthetic organic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol. It is characterized by its nitrile group and an o-nitrobenzylidene moiety attached to a phenylacetonitrile core. This structure makes it a valuable intermediate in organic synthesis and chemical biology research. Compounds with similar structural features, such as the 2-(3-oxoindolin-2-ylidene)acetonitrile scaffold, are of significant interest in modern medicinal chemistry and are frequently used in the synthesis of complex molecules for pharmaceutical research. These structures are known to exhibit a wide spectrum of biological properties and have been reported to show potent and highly selective pharmacological inhibition of targets such as glycogen synthase kinases and cyclin-dependent kinases. The this compound scaffold serves as a versatile building block for the construction of nitrogen-containing heterocycles and is useful in cascade transformations and the development of novel chemical entities for biological evaluation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19016-67-2

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

(Z)-3-(2-nitrophenyl)-2-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10N2O2/c16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)17(18)19/h1-10H/b14-10+

InChI Key

QKDHOOPDLFPJKV-GXDHUFHOSA-N

SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N

Origin of Product

United States

Reactivity and Transformation Pathways of O Nitrobenzylidene Phenylacetonitrile

Photochemical Reactions of the o-Nitrobenzylidene System

The o-nitrobenzylidene group is a well-known photolabile protecting group, and its chemistry is central to the reactivity of (o-Nitrobenzylidene)phenylacetonitrile. Upon absorption of ultraviolet light, typically in the range of 300-365 nm, the o-nitrobenzylidene moiety undergoes a series of intramolecular transformations, leading to cleavage and rearrangement. rsc.orgrsc.org

Intramolecular Oxygen Transfer Mechanisms

The photochemical reactivity of o-nitrobenzyl compounds is initiated by the photoexcitation of the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate. researchgate.net This transient species is central to the subsequent chemical changes. While direct intramolecular oxygen transfer to form a new product is not the primary pathway, the initial hydrogen abstraction represents a temporary internal transfer of a hydrogen atom to an oxygen atom. The subsequent reactions of the aci-nitro intermediate, which include cyclization and rearrangement, ultimately result in the transfer of the oxygen atoms from the nitro group to form a nitroso group in the final photoproduct. rsc.org

Recent studies on nitroarenes have demonstrated their capability to act as oxygen transfer reagents for the anaerobic cleavage of alkenes under visible light, proceeding through dioxazolidine intermediates. nih.govacs.org This suggests the potential for the excited nitro group in this compound to participate in similar oxygen transfer processes, although the intramolecular pathway dominates its characteristic photochemistry.

Photoinduced Cleavage and Rearrangement Processes

Following the formation of the aci-nitro intermediate, a key rearrangement process occurs. This intermediate undergoes cyclization to form a five-membered ring, which is unstable and rapidly rearranges. This rearrangement leads to the cleavage of the bond connecting the benzylic carbon to the protected group, in this case, the phenylacetonitrile (B145931) moiety. The final products of this process are typically an o-nitrosobenzaldehyde derivative and the released phenylacetonitrile. rsc.orgrsc.org The efficiency of this cleavage can be influenced by the nature of the leaving group. libretexts.org

The general mechanism for the photolysis of o-nitrobenzyl derivatives can be summarized as follows:

Photoexcitation of the o-nitrobenzylidene group.

Intramolecular hydrogen abstraction to form an aci-nitro intermediate.

Cyclization and rearrangement of the intermediate.

Cleavage of the benzylic carbon-leaving group bond, releasing the protected molecule and forming an o-nitroso-carbonyl compound.

Singlet-State Intramolecular Hydrogen Abstraction

The initial and rate-determining step in the photochemistry of the o-nitrobenzyl system is the intramolecular hydrogen abstraction. Evidence suggests that this process can occur from the singlet excited state. researchgate.net While intersystem crossing to the triplet state can occur in some nitroaromatic compounds, the hydrogen abstraction in many o-nitrobenzyl systems proceeds rapidly from the initially formed singlet state. The efficiency of this hydrogen abstraction can be influenced by the bond dissociation energy of the benzylic C-H bond.

Application as a Photolabile Protecting Group Precursor

The predictable photochemical cleavage of the o-nitrobenzylidene system makes it a valuable precursor for photolabile protecting groups. rsc.orgrsc.orgfiveable.mepressbooks.pub These "caged" compounds can release a biologically active molecule or a reactive chemical species upon irradiation with light. This allows for precise spatial and temporal control over chemical reactions, which is particularly useful in fields such as biochemistry and materials science. rsc.orgrsc.org this compound itself can be considered a precursor to a photolabile protecting strategy, where the phenylacetonitrile moiety is the group to be released.

Table 1: Photochemical Properties of o-Nitrobenzyl Derivatives

DerivativeExcitation Wavelength (nm)Quantum Yield (Φ)Released MoleculeReference
N-[1-(2-nitrophenyl)ethyl]carbamoylcholine300-3550.25Carbamoylcholine rsc.org
o-Nitrobenzyl ester~350VariesCarboxylic acid fiveable.me
o-Nitrobenzyl ether~350VariesAlcohol fiveable.me

This table presents representative data for o-nitrobenzyl derivatives to illustrate the general photochemical properties of the system.

Reactions of the Nitrile Functionality

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, with hydrolysis being a key reaction.

Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. nih.govucl.ac.uk This reaction proceeds through the nucleophilic addition of water to the electrophilic carbon of the nitrile.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, such as hydrochloric acid, and heat, the nitrile is first protonated, which increases its electrophilicity. Water then acts as a nucleophile, attacking the carbon of the nitrile. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. ucl.ac.uk For this compound, this would yield (o-nitrobenzylidene)phenylacetic acid.

Base-Catalyzed Hydrolysis:

Under basic conditions, for example, with sodium hydroxide (B78521) solution and heat, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Continued hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia (B1221849). Acidification of the reaction mixture is then required to obtain the free carboxylic acid. ucl.ac.uk

Table 2: Conditions for Nitrile Hydrolysis

ReagentsConditionsIntermediate ProductFinal Product (after workup)Reference
Dilute HClHeat (reflux)AmideCarboxylic Acid ucl.ac.uk
NaOH solutionHeat (reflux)AmideCarboxylic Acid ucl.ac.uk

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity provides a route to the synthesis of ketones and other carbonyl-containing compounds.

Grignard reagents (RMgX) are powerful nucleophiles that readily add to the nitrile carbon of this compound. masterorganicchemistry.com This addition reaction forms an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone. youtube.com The reaction is a valuable tool for carbon-carbon bond formation and the synthesis of a wide variety of ketones. masterorganicchemistry.comyoutube.com The choice of the Grignard reagent determines the nature of the R group that is introduced.

Table 3: General Scheme for Grignard Addition to Nitriles

StepReactantsProduct
1 Nitrile + Grignard Reagent (RMgX)Imine anion intermediate
2 Imine anion intermediate + Acidic Workup (e.g., H3O+)Ketone

This table illustrates the two-step process of Grignard reagent addition to a nitrile to form a ketone.

Besides Grignard reagents, other organometallic compounds, such as organolithium reagents, can also add to the nitrile group. The reactivity and outcome of these reactions can vary depending on the specific organometallic reagent and the reaction conditions. These reactions also typically lead to the formation of ketones after hydrolysis of the intermediate imine.

Transformation into Other Functional Groups

The nitrile group of this compound can be converted into a variety of other important functional groups, significantly expanding its synthetic utility.

Amides: Partial hydrolysis of the nitrile, which can sometimes be achieved under controlled acidic or basic conditions, or more reliably through enzymatic hydration using nitrile hydratase, yields the corresponding amide, (o-Nitrobenzylidene)phenylacetamide. researchgate.netd-nb.inforsc.orgdntb.gov.ua

Carboxylic Acids: As discussed in the hydrolysis section, complete hydrolysis of the nitrile group under acidic or basic conditions leads to the formation of (o-Nitrobenzylidene)phenylacetic acid. libretexts.orgorganic-chemistry.org

Amines: The nitrile group can be reduced to a primary amine, (o-Nitrobenzylidene)phenylmethanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. beilstein-journals.orglibretexts.orglibretexts.org

Ketones: As detailed previously, the reaction of the nitrile with Grignard or other organometallic reagents, followed by hydrolysis, is a versatile method for the synthesis of ketones. masterorganicchemistry.comyoutube.com

Table 4: Summary of Functional Group Transformations from the Nitrile Group

Target Functional GroupReagents/Conditions
Amide Partial hydrolysis (e.g., controlled acid/base, nitrile hydratase)
Carboxylic Acid Complete hydrolysis (e.g., strong acid/base, heat)
Amine Reduction (e.g., LiAlH4, catalytic hydrogenation)
Ketone Grignard/Organolithium reagent followed by hydrolysis

This table provides a summary of the common transformations of a nitrile group into other functional groups and the typical reagents used.

Reactivity of the Alpha, Beta-Unsaturated System

The chemical structure of this compound features an α,β-unsaturated nitrile system, where a carbon-carbon double bond is conjugated with a cyano group (-C≡N). This arrangement renders the β-carbon electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of both the nitrile group and the o-nitro-substituted phenyl ring significantly enhances this electrophilicity, making the compound a prime candidate for various addition reactions.

The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgijsdr.org In the context of this compound, the polarized C=C bond readily accepts nucleophiles at the β-position. This reaction is one of the most useful methods for the mild formation of C-C bonds. ijsdr.org

The general mechanism involves the attack of a nucleophile (a Michael donor) on the β-carbon of the α,β-unsaturated system (a Michael acceptor). This attack is facilitated by the electron-withdrawing properties of the conjugated nitrile and nitro-phenyl groups, which stabilize the resulting carbanionic intermediate. This intermediate is then protonated to yield the final adduct. A variety of nucleophiles, including carbanions derived from 1,3-dicarbonyl compounds, nitroalkanes, and organometallic reagents, can be employed in this transformation. beilstein-journals.orgsctunisie.org While specific studies on this compound are not extensively detailed, the reactivity is analogous to other activated nitroalkenes. The conjugate addition of carbon nucleophiles to electron-deficient nitroalkenes is a well-established synthetic strategy. beilstein-journals.org

Nucleophile (Michael Donor)Product Structure (General)Reaction Conditions
Malonic EstersAdduct with a new C-C bond at the β-positionBasic catalyst (e.g., NaOEt) in an organic solvent
NitroalkanesFunctionalized nitroalkane adductPhase-transfer catalyst or base in aqueous/biphasic media sctunisie.org
ThiophenolsThioether adductMild base
Aminesβ-Amino nitrile derivativeOften proceeds without a catalyst

This table illustrates potential Michael addition reactions based on the known reactivity of α,β-unsaturated nitroalkenes.

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds in a single step. The α,β-unsaturated system in this compound can participate as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com

In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The nitrile and o-nitrophenyl groups in this compound make it an activated dienophile, capable of reacting with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. The reaction is typically concerted and stereospecific. wikipedia.org

Furthermore, the polarized double bond can participate in 1,3-dipolar cycloaddition reactions. For instance, nitrile oxides can react with activated alkenes to form five-membered heterocyclic rings like isoxazolines. nih.gov The reaction of a benzonitrile (B105546) N-oxide with a nitroalkene like this compound would be expected to proceed in a highly regioselective manner, yielding nitro-substituted isoxazolines. nih.gov

Reaction TypeReactant PartnerProduct TypeKey Features
[4+2] Cycloaddition Electron-rich conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene)Substituted cyclohexeneHigh stereospecificity; forms six-membered rings
[3+2] Cycloaddition 1,3-Dipole (e.g., Benzonitrile N-oxide)Substituted isoxazolineForms five-membered heterocyclic rings; high regioselectivity nih.gov

This table summarizes the potential cycloaddition reactions involving the α,β-unsaturated system of this compound.

Metal-Mediated and Catalytic Transformations

Transition metals offer unique pathways for the functionalization of organic molecules, including the activation of otherwise inert bonds. For this compound, metal catalysis can target the nitrile group, C-H bonds on the aromatic rings, or the unsaturated system.

The C-CN bond in nitriles is thermodynamically stable, but its cleavage can be achieved using transition-metal complexes, opening up novel synthetic routes. snnu.edu.cnnih.gov This C-CN bond activation typically involves oxidative addition of the bond to a low-valent transition metal center (e.g., Ni(0), Rh(I), Pd(0)). snnu.edu.cnrsc.org This process converts the inert cyano group into a more reactive metal-bound cyanide and an organometallic species, which can then undergo further reactions. rsc.org

For aryl nitriles, nickel(0) complexes have been shown to react with benzonitrile to form an equilibrium mixture with the Ni(II) oxidative addition product. researchgate.net Such activation allows the cyano group to be replaced in cross-coupling-type transformations. Although challenging, this strategy provides a method for using the nitrile group as a leaving group in synthetic chemistry. snnu.edu.cn

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of arenes, avoiding the need for pre-functionalized starting materials. nih.gov In this compound, the C-H bonds on both the o-nitrophenyl and the phenyl rings are potential sites for such activation. Typically, a directing group is used to guide the palladium catalyst to a specific C-H bond, often in the ortho position. nih.gov

While the nitrile group itself is not a strong directing group, other functionalities or the inherent reactivity of the rings can guide the reaction. The resulting palladacycle intermediate can then react with a variety of coupling partners (e.g., aryl halides, boronic acids, alkenes) in a cross-coupling reaction to form a new C-C bond. nobelprize.orgnih.gov This methodology allows for the late-stage modification of complex molecules. nih.gov For instance, a palladium-catalyzed cascade reaction of arenes with nitriles has been developed to synthesize oxazole (B20620) skeletons, demonstrating the potential for intricate transformations involving C-H activation and nitrile participation. rsc.org

Both heterogeneous and homogeneous catalysts are widely employed for the transformation of the nitrile functional group.

Heterogeneous Catalysis: The most prominent application is the catalytic hydrogenation of nitriles to amines. bme.hubme.huresearchgate.net This process is of significant industrial importance. researchgate.netresearchgate.net Various transition metals, such as palladium, nickel, cobalt, and ruthenium, supported on materials like carbon or alumina, are used as heterogeneous catalysts. bme.hubme.hu The hydrogenation of this compound would be a complex transformation, as both the nitrile group and the nitro group are reducible. Selective reduction of one group over the other would depend heavily on the choice of catalyst and reaction conditions. For example, palladium on carbon (Pd/C) is often used for the selective hydrogenation of nitriles to primary amines under mild conditions. bme.hu

Homogeneous Catalysis: Homogeneous catalysts, often based on transition metal complexes of ruthenium, iron, or cobalt, offer high selectivity for nitrile transformations under mild conditions. rug.nl These catalysts are effective for the hydrogenation of nitriles to either primary amines or imines. rug.nl Additionally, homogeneous catalysts have been developed for the hydrolysis of nitriles to amides under neutral conditions, providing an alternative to harsh acidic or basic methods. sciencebusiness.net This approach could be advantageous for complex molecules that are sensitive to extreme pH. sciencebusiness.net

Catalysis TypeCatalyst ExampleTransformation of Nitrile GroupKey Advantage
Heterogeneous Raney Nickel, Pd/C, Co/SiO₂ researchgate.netHydrogenation to primary amines bme.hubme.huCatalyst is easily separated and recycled researchgate.net
Homogeneous Ru-pincer complexes rug.nlSelective hydrogenation to amines or imines rug.nlHigh selectivity and activity under mild conditions
Homogeneous Pt or Ru complexesHydrolysis to amides bohrium.comProceeds under neutral pH, protecting sensitive groups sciencebusiness.net

This table provides a comparative overview of catalytic methods applicable to the nitrile group.

Mechanistic Investigations of Reactions Involving O Nitrobenzylidene Phenylacetonitrile

Elucidation of Reaction Intermediates and Transition States

The Knoevenagel condensation proceeds through a series of reactive intermediates. The initial step involves the deprotonation of the active methylene (B1212753) compound, phenylacetonitrile (B145931), by a base to form a resonance-stabilized carbanion or enolate. This carbanion is a key intermediate, acting as a potent nucleophile. youtube.com

The subsequent step is the nucleophilic attack of the phenylacetonitrile carbanion on the carbonyl carbon of o-nitrobenzaldehyde. This leads to the formation of a tetrahedral intermediate, an alkoxide. This intermediate is then protonated, typically by the conjugate acid of the base catalyst, to yield an aldol-type addition product.

The final step in the formation of (o-Nitrobenzylidene)phenylacetonitrile is the elimination of a water molecule from the aldol (B89426) adduct, leading to the formation of the carbon-carbon double bond. This elimination is often the rate-determining step and is facilitated by the presence of the electron-withdrawing nitro group on the benzene (B151609) ring, which increases the acidity of the benzylic proton.

The transition state for the elimination step is thought to be a late, product-like transition state, where the C-H and C-O bonds are significantly broken, and the C=C double bond is substantially formed. The stability of this transition state is influenced by the stereoelectronic effects of the substituents.

While direct spectroscopic observation of these intermediates for the specific reaction of o-nitrobenzaldehyde and phenylacetonitrile is not extensively documented in the literature, the proposed mechanism is well-supported by numerous studies on related Knoevenagel condensations. rsc.org

Kinetic Studies and Determination of Rate Laws

Kinetic studies of the Knoevenagel condensation provide valuable insights into the reaction mechanism and the factors influencing the reaction rate. The rate of the reaction is typically monitored by following the disappearance of the reactants or the appearance of the product over time using techniques such as UV-Vis spectroscopy. oberlin.edu

For the Knoevenagel condensation, the rate law is often found to be dependent on the concentrations of the aldehyde, the active methylene compound, and the catalyst. A general rate law can be expressed as:

Rate = k[Aldehyde]m[Active Methylene Compound]n[Catalyst]p

The reaction orders (m, n, and p) are determined experimentally. In many cases, the reaction is first order with respect to the aldehyde and the active methylene compound. The order with respect to the catalyst can vary depending on the nature of the catalyst and the reaction conditions. For instance, in base-catalyzed reactions, the rate often shows a first-order dependence on the base concentration.

A study on the acid-catalyzed aldol condensation of aliphatic aldehydes found that the kinetics were second order in the aldehyde, indicating that the initial aldol addition is the rate-limiting step in that specific system. oberlin.edu However, in the Knoevenagel condensation leading to this compound, the elimination step is generally considered to be rate-determining, especially with the activating effect of the nitro group.

The rate constant, k, is influenced by temperature, following the Arrhenius equation, and is also affected by the solvent and the specific catalyst used.

Table 1: Factors Influencing the Rate of Knoevenagel Condensation

FactorGeneral Effect on Reaction Rate
Catalyst Concentration Generally, an increase in catalyst concentration leads to a higher reaction rate.
Reactant Concentration An increase in the concentration of either the aldehyde or the active methylene compound typically increases the reaction rate.
Temperature Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation.
Solvent Polarity The effect is variable and depends on the specific mechanism and the polarity of the reactants, intermediates, and transition state.
Electron-withdrawing groups on the aldehyde Generally increase the rate of nucleophilic attack and facilitate the final elimination step.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The Knoevenagel condensation is highly regioselective, with the new carbon-carbon bond forming exclusively between the carbonyl carbon of the aldehyde and the α-carbon of the active methylene compound.

From a stereochemical perspective, the reaction can lead to the formation of either the (E)- or (Z)-isomer of this compound. The stereochemical outcome is often controlled by thermodynamic factors, with the more stable (E)-isomer being the major product. The stability of the (E)-isomer is attributed to the reduced steric hindrance between the bulky phenyl and o-nitrophenyl groups when they are on opposite sides of the double bond.

In some cases, the choice of catalyst and reaction conditions can influence the E/Z ratio. For instance, the use of certain catalysts can favor the formation of the less stable (Z)-isomer under kinetic control. However, in most reported Knoevenagel condensations, the (E)-isomer is predominantly formed. Studies on the Knoevenagel condensation of oxindole (B195798) with aromatic aldehydes have shown high selectivity towards the E configuration. researchgate.net

Solvent Effects on Reaction Mechanisms

The solvent plays a critical role in the Knoevenagel condensation, influencing the rate, and in some cases, the selectivity of the reaction. The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the stability of the charged intermediates and transition states.

Polar protic solvents, such as ethanol (B145695) or water, can solvate and stabilize the charged intermediates, including the carbanion and the alkoxide intermediate, potentially accelerating the reaction. Water, in particular, has been explored as a green solvent for Knoevenagel condensations. rsc.org

Polar aprotic solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are also effective for this reaction as they can solvate cations well, leaving the anionic nucleophile more reactive.

Solvent-free conditions have also been successfully employed for Knoevenagel condensations, often leading to faster reactions and simpler work-up procedures. researchgate.netnih.gov In some cases, microwave irradiation has been used in conjunction with solvent-free conditions to further accelerate the reaction. researchgate.net The effect of different solvents on the yield of a Knoevenagel condensation has been systematically studied, showing that the choice of solvent can significantly impact the outcome of the reaction. researchgate.net

Table 2: Effect of Solvent on a Model Knoevenagel Condensation

SolventDielectric Constant (approx.)General Observation
Water80.1Often a good solvent, promoting the reaction through stabilization of charged species. rsc.org
Ethanol24.6A common protic solvent that can facilitate the reaction.
Acetonitrile37.5A polar aprotic solvent that can be effective. researchgate.net
Dimethylformamide (DMF)36.7A common polar aprotic solvent used for this type of reaction.
Toluene2.4A non-polar solvent, generally less effective unless a phase-transfer catalyst is used.
Solvent-freeN/ACan lead to high yields and fast reaction times. researchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation of O Nitrobenzylidene Phenylacetonitrile and Its Synthetic Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a molecule provides a unique fingerprint based on its vibrational modes.

For (o-Nitrobenzylidene)phenylacetonitrile, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its various functional groups. The analysis of its analogue, 2-(2-Nitrobenzylidene)malononitrile, reveals several key vibrational frequencies that are anticipated to be present in the target compound. rasayanjournal.co.in

Key FT-IR Spectral Features of 2-(2-Nitrobenzylidene)malononitrile: rasayanjournal.co.in

Aromatic C-H Stretch: The presence of the benzene (B151609) ring is typically confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹. For the analogue, this is observed at 3021 cm⁻¹.

Nitrile (C≡N) Stretch: The nitrile group is characterized by a sharp, intense absorption band in the region of 2200-2260 cm⁻¹. In 2-(2-Nitrobenzylidene)malononitrile, this band is found at 2214 cm⁻¹, indicative of a conjugated nitrile. rasayanjournal.co.in

Nitro (NO₂) Group Stretches: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. For the analogue, the asymmetric stretch is observed at 1512 cm⁻¹ and the symmetric stretch at 1332 cm⁻¹. rasayanjournal.co.in

Carbon-Carbon Double Bond (C=C) Stretches: The conjugated C=C bond of the benzylidene group and the aromatic ring C=C bonds will show absorptions in the 1450-1650 cm⁻¹ region. In the analogue, these are seen at 1567 cm⁻¹ and 1512 cm⁻¹ (overlapping with the nitro group stretch). rasayanjournal.co.in

Aromatic C-H Bending: Out-of-plane bending vibrations for the ortho-disubstituted benzene ring are expected in the 735-770 cm⁻¹ range. The analogue shows a band at 790 cm⁻¹, which is characteristic of the ortho disubstitution pattern. rasayanjournal.co.in

The FT-IR spectrum of this compound would be expected to show similar bands, with potential slight shifts due to the electronic effects of the phenyl group compared to the second nitrile group in the analogue.

Table 1: Characteristic FT-IR Absorption Bands for 2-(2-Nitrobenzylidene)malononitrile rasayanjournal.co.in

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3021
Nitrile (C≡N) Stretch 2214
C=C Stretch (Alkene) 1567
Asymmetric NO₂ Stretch / Aromatic C=C Stretch 1512
Symmetric NO₂ Stretch 1332

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The structure of this compound features a highly conjugated system, including the benzene ring, the double bond of the benzylidene group, and the phenylacetonitrile (B145931) moiety. The presence of the nitro group, a strong chromophore, is also expected to significantly influence the UV-Vis spectrum.

For comparison, the UV-Vis spectrum of a related compound, 2-(4-nitrobenzylidene)malononitrile, is known to be influenced by the nitro group and the extended conjugation. nih.gov It is reasonable to expect that this compound would have a complex UV-Vis spectrum with multiple absorption bands reflecting its intricate electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons on the two aromatic rings and the vinylic proton. The spectrum of the analogue, 2-(2-Nitrobenzylidene)malononitrile, provides a good model for the signals of the o-nitrobenzylidene portion. rasayanjournal.co.in

¹H NMR Spectral Data for 2-(2-Nitrobenzylidene)malononitrile (in CDCl₃): rasayanjournal.co.in

A singlet at δ 8.44 ppm is assigned to the vinylic proton (-CH=). Its downfield shift is due to the deshielding effect of the conjugated system and the adjacent electron-withdrawing groups.

A doublet at δ 8.35 ppm corresponds to one of the aromatic protons on the nitro-substituted ring, likely the proton ortho to the nitro group.

A multiplet between δ 7.79-7.89 ppm is attributed to the remaining three aromatic protons of the o-nitrobenzylidene group.

In this compound, the protons of the phenylacetonitrile ring would also be present, likely appearing as a multiplet in the typical aromatic region (around δ 7.2-7.6 ppm).

Table 2: ¹H NMR Chemical Shifts for 2-(2-Nitrobenzylidene)malononitrile rasayanjournal.co.in

Proton Chemical Shift (δ, ppm) Multiplicity
Vinylic Proton 8.44 Singlet
Aromatic Proton 8.35 Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

The ¹³C NMR spectrum of this compound would be complex, with signals for each of the carbon atoms in the two aromatic rings, the vinylic carbons, and the nitrile carbon. The data for 2-(2-Nitrobenzylidene)malononitrile can be used to predict the chemical shifts for the o-nitrobenzylidene portion of the target molecule. rasayanjournal.co.in

¹³C NMR Spectral Data for 2-(2-Nitrobenzylidene)malononitrile (in CDCl₃): rasayanjournal.co.in

The carbons of the conjugated system are found downfield. The vinylic carbon attached to the aromatic ring is at δ 158.69 ppm .

The carbon atom of the nitro-substituted aromatic ring directly bonded to the nitro group appears at δ 146.83 ppm .

The other aromatic carbons of the o-nitrobenzylidene group are observed at δ 134.93, 130.47, 126.71, and 125.87 ppm .

The nitrile carbons are found at δ 112.20 and 110.96 ppm .

The vinylic carbon attached to the nitrile groups is at δ 88.62 ppm .

For this compound, the carbons of the phenylacetonitrile moiety would also be present, including the nitrile carbon (typically around 115-120 ppm) and the aromatic carbons of the second phenyl ring.

Table 3: ¹³C NMR Chemical Shifts for 2-(2-Nitrobenzylidene)malononitrile rasayanjournal.co.in

Carbon Chemical Shift (δ, ppm)
Vinylic C (attached to aromatic ring) 158.69
Aromatic C-NO₂ 146.83
Aromatic CH 134.93
Aromatic CH 130.47
Aromatic CH 126.71
Aromatic CH 125.87
Nitrile C 112.20
Nitrile C 110.96

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

For this compound (C₁₅H₁₀N₂O₂), the expected molecular weight is approximately 250.26 g/mol . In ESI-MS, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 251 would be expected.

The ESI-MS data for the analogue, 2-(2-Nitrobenzylidene)malononitrile (C₁₀H₅N₃O₂), shows the molecular ion peak [M]⁺ at m/z 199, confirming its molecular weight. rasayanjournal.co.in

Fragmentation in the mass spectrometer could lead to the loss of the nitro group (-NO₂) or the nitrile group (-CN), as well as cleavage at the benzylic position. The analysis of these fragment ions would provide further confirmation of the molecular structure.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-(2-Nitrobenzylidene)malononitrile
2-(4-nitrobenzylidene)malononitrile

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy while strictly adhering to the provided outline and focusing solely on "this compound". Constructing the article would require speculation or the use of data from related but distinct compounds, which would violate the explicit instructions of the prompt.

Computational and Theoretical Chemistry Studies on O Nitrobenzylidene Phenylacetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. youtube.com By calculating the electron density, DFT can predict a wide range of properties, offering insights into the molecule's stability, reactivity, and electronic behavior. researchgate.net

DFT calculations for (o-Nitrobenzylidene)phenylacetonitrile would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of these frontier orbitals provides further insight. For this compound, the HOMO is expected to be localized primarily on the phenylacetonitrile (B145931) fragment, indicating this region is prone to electrophilic attack. Conversely, the LUMO is likely concentrated around the o-nitrobenzylidene portion, particularly the nitro group, making it susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the nitro group would exhibit a strong negative potential, while the hydrogen atoms of the phenyl ring would show a positive potential.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.3 eV
Dipole Moment4.2 D
Total Energy-975.3 Hartree

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic nitro compounds.

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and reaction dynamics. researchgate.net

For this compound, MD simulations could be employed to explore its conformational landscape and to model its behavior in different solvent environments. For example, simulations could track the rotation around the single bond connecting the benzylidene and phenylacetonitrile moieties, identifying the most stable conformations and the energy barriers between them.

More advanced reactive MD simulations, using force fields like ReaxFF, could be used to model the potential reaction pathways of this compound under specific conditions, such as pyrolysis or oxidation. researchgate.net These simulations can reveal complex reaction networks, identify transient intermediates, and predict the final products. For instance, a simulation could model the initial steps of the decomposition of the nitro group, a common pathway for energetic materials.

Table 2: Hypothetical Reaction Steps in the Simulated Pyrolysis of this compound

StepDescription
1Initial C-NO2 bond cleavage
2Formation of a phenyl radical and NO2
3Subsequent rearrangement of the phenylacetonitrile radical
4Dimerization and polymerization of radical species

Note: This table presents a simplified, hypothetical reaction pathway that could be investigated using reactive molecular dynamics simulations.

Quantum Chemical Analysis of Reaction Energetics and Barriers

Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for determining the energetics of chemical reactions. chemrxiv.org By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and determine the activation energy barriers, which govern the reaction rates.

For this compound, quantum chemical calculations could be used to investigate various potential reactions, such as its isomerization, decomposition, or reactions with other molecules. For example, the mechanism of a nucleophilic aromatic substitution on the nitro-substituted ring could be elucidated. researchgate.net Calculations would determine the energies of the reactants, the Meisenheimer intermediate, the transition state, and the products.

These calculations provide valuable insights into reaction feasibility and selectivity. By comparing the activation barriers for different potential pathways, one can predict which reaction is more likely to occur under a given set of conditions.

Table 3: Calculated Energetics for a Hypothetical Nucleophilic Addition to this compound

ParameterEnergy (kcal/mol)
Energy of Reactants0.0
Energy of Intermediate-12.5
Energy of Transition State+15.8
Activation Energy Barrier15.8
Energy of Products-5.2

Note: The data in this table is illustrative of the kind of energetic information that can be obtained from quantum chemical calculations of a reaction pathway.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. researchgate.net

For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. For instance, the characteristic symmetric and asymmetric stretching frequencies of the nitro group, as well as the stretching of the nitrile group, can be precisely calculated.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov These calculations provide information about the electronic transitions between different molecular orbitals, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is valuable for understanding the photophysical properties of the molecule.

Table 4: Predicted Vibrational Frequencies and UV-Vis Absorption for this compound

Spectroscopic DataPredicted ValueAssignment
IR Frequency2230 cm⁻¹C≡N stretch
IR Frequency1525 cm⁻¹Asymmetric NO₂ stretch
IR Frequency1350 cm⁻¹Symmetric NO₂ stretch
UV-Vis λmax285 nmπ → π* transition
UV-Vis λmax340 nmn → π* transition

Note: The data presented in this table is a representative example of spectroscopic properties that can be predicted using computational methods.

Advanced Synthetic Applications and Derivatization Strategies Utilizing O Nitrobenzylidene Phenylacetonitrile

Heterocyclic Synthesis from Alpha, Beta-Unsaturated Nitriles

The electron-deficient double bond and the cyano group in (o-Nitrobenzylidene)phenylacetonitrile are key functionalities that drive its utility in the construction of various heterocyclic rings. Through carefully chosen reaction partners and conditions, both five- and six-membered heterocyclic systems can be efficiently synthesized.

Synthesis of Five-Membered Heterocycles (e.g., Thiophenes, Pyrroles, Oxazoles, Pyrazoles)

The construction of five-membered rings from this compound typically involves reactions that form one or two new bonds, often through cyclocondensation or cycloaddition pathways.

Thiophenes: Polysubstituted 2-aminothiophenes are readily accessible from α,β-unsaturated nitriles via the Gewald reaction. pharmaguideline.comwikipedia.org this compound, which can be considered a pre-formed Knoevenagel condensation product of o-nitrobenzaldehyde and phenylacetonitrile (B145931), is an ideal substrate for the final cyclization step of this reaction. The process involves reacting the nitrile with elemental sulfur in the presence of a base, such as morpholine (B109124) or triethylamine. The reaction proceeds through the addition of sulfur to the α-carbon, followed by intramolecular cyclization and tautomerization to yield the highly functionalized aminothiophene. researchgate.netnih.gov

ReactantsConditionsProduct
This compound, Sulfur (S₈)Base (e.g., Morpholine), Solvent (e.g., Ethanol), Reflux2-Amino-4-(2-nitrophenyl)-5-phenylthiophene-3-carbonitrile

Pyrroles: While various methods exist for pyrrole (B145914) synthesis, a viable strategy employing this compound involves a multi-step, one-pot sequence initiated by a Michael addition. The addition of a carbanion derived from an active methylene (B1212753) compound (e.g., nitroalkanes or β-ketoesters) to the α,β-unsaturated system generates a 1,4-dicarbonyl equivalent. Subsequent reductive cyclization of the nitro group, often using reagents like tin(II) chloride or catalytic hydrogenation, followed by intramolecular condensation, would lead to the formation of a highly substituted pyrrole ring.

Oxazoles: The direct synthesis of oxazoles from α,β-unsaturated nitriles like this compound is not a conventional or well-documented transformation. Standard routes to oxazoles typically rely on precursors such as α-haloketones, N-propargylamides, or the direct condensation of aldehydes with reagents like TosMIC (Van Leusen synthesis). researchgate.netorganic-chemistry.orgijpsonline.com Significant functional group manipulation would be required to convert the nitrile into a suitable precursor for oxazole (B20620) synthesis.

Pyrazoles: The synthesis of functionalized pyrazoles is a prominent application of α,β-unsaturated nitriles. The reaction sequence involves the Michael addition of a C-nucleophile (e.g., from malononitrile (B47326) or ethyl acetoacetate) to this compound to form an intermediate adduct. growingscience.com This adduct is then treated with hydrazine (B178648) hydrate, which undergoes a cyclocondensation reaction to furnish the pyrazole (B372694) ring system in excellent yields. This method allows for the creation of pyrazoles with diverse substitution patterns. nih.gov

Step 1 ReactantsStep 1 ConditionsStep 2 ReactantsStep 2 ConditionsFinal Product
This compound, MalononitrileBasic catalyst (e.g., Piperidine), Solvent (e.g., Methanol), RTHydrazine Hydrate (NH₂NH₂·H₂O)Reflux5-Amino-3-(2-nitrophenyl)-4-phenyl-1H-pyrazole-4-carbonitrile intermediate followed by cyclization

Formation of Six-Membered Heterocycles (e.g., Pyridines, Pyrans, Pyrimidines)

The synthesis of six-membered heterocycles from this compound generally involves its reaction as a three-carbon synthon with a three-atom fragment or through dimerization-cyclization pathways.

Pyridines: Substituted pyridines and their dihydrogenated counterparts can be synthesized from α,β-unsaturated nitriles. A common approach involves reacting this compound with a Michael donor possessing an active methylene group, such as a β-enaminone or malononitrile, in the presence of ammonium (B1175870) acetate (B1210297) which serves as the nitrogen source. The reaction proceeds via a cascade of Michael addition, cyclization, and subsequent oxidation (or disproportionation) to yield the aromatic pyridine (B92270) ring. This methodology provides access to highly substituted cyanopyridines. baranlab.orgillinois.edu

Pyrans: Functionalized 4H-pyrans can be synthesized through a three-component reaction, though this compound can be used in a two-component variation. The reaction of an active methylene compound, such as malononitrile or ethyl cyanoacetate, with this compound under basic catalysis leads to a Michael adduct. nih.gov This adduct can then undergo an intramolecular cyclization via nucleophilic attack of the intermediate enolate onto the nitrile carbon, followed by tautomerization to yield a stable 2-amino-4H-pyran derivative. researchgate.net

Pyrimidines: Pyrimidine synthesis requires the condensation of a 1,3-dicarbonyl or equivalent synthon with an amidine-containing species. bu.edu.eg this compound can serve as the three-carbon backbone. For instance, after Michael addition with a suitable nucleophile to generate a 1,3-dielectrophilic intermediate, reaction with guanidine, urea, or thiourea (B124793) can lead to the formation of the corresponding aminopyrimidine, dihydroxypyrimidine, or thioxopyrimidine derivatives following cyclization and oxidation.

Annulation and Fused Heterocyclic Systems

A particularly powerful application of this compound is in the synthesis of fused heterocyclic systems, where the ortho-nitro group plays a crucial role as a latent functional group for cyclization. This strategy provides a direct route to benzo-fused heterocycles. researchgate.net

Michael addition reactions involving o-nitrophenylacetonitriles can be followed by an unusual and efficient annulation. researchgate.net Under thermal conditions, the enolate formed from the Michael adduct can undergo an intramolecular nucleophilic attack on the nitrogen atom of the proximate nitro group. This is followed by a rearrangement and oxygen transfer cascade, ultimately leading to the formation of a quinoline (B57606) ring system. This reaction provides a novel and direct route to 2,3,4-trisubstituted quinolines, which are important scaffolds in medicinal chemistry. researchgate.net

Michael AcceptorMichael DonorConditionsProduct
This compoundN-MethylmaleimideK₂CO₃, Ethanol (B145695), HeatFused Pyrrolo[3,4-c]quinoline derivative

Role in the Total Synthesis of Complex Organic Molecules

While not extensively documented as a starting material in the total synthesis of specific natural products, the ability of this compound to serve as a precursor to diverse and highly functionalized heterocyclic cores gives it significant potential as a strategic building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.

Precursor in Medicinal Chemistry Target Synthesis

Many of the heterocyclic scaffolds accessible from this compound, such as quinolines, pyrazoles, and pyridines, are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. growingscience.comvcu.edu

Quinoline Core: The quinoline ring is a key component of numerous pharmaceuticals, including antimalarials (e.g., Chloroquine), antibacterials, and anticancer agents. The annulation strategy described in section 7.1.3 provides a direct entry to functionalized quinoline-4-carboxylic acid derivatives, which are themselves valuable intermediates for further elaboration.

Pyrazole Core: Pyrazole derivatives are known for a wide range of biological activities, including acting as inhibitors for enzymes like cyclooxygenase-2 (COX-2) (e.g., Celecoxib) and various kinases. The straightforward synthesis of polysubstituted pyrazoles from this compound makes it an attractive starting point for generating libraries of compounds for drug discovery screening. growingscience.com

Pyridine Core: The pyridine motif is present in over 20% of the top-selling pharmaceuticals, highlighting its importance. vcu.edu The ability to construct highly substituted pyridines from the title compound offers a pathway to novel analogues of existing drugs or entirely new chemical entities for therapeutic intervention.

Building Block for Agrochemicals

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the efficient synthesis of novel heterocyclic compounds. The pyrazole ring, in particular, is a well-established toxophore in the agrochemical industry.

For example, several modern fungicides operate by inhibiting the succinate (B1194679) dehydrogenase enzyme (SDHIs), and many of these contain a pyrazole-carboxamide core. The synthetic routes starting from this compound can be adapted to produce pyrazole intermediates that, after functional group manipulation of the nitrile and amino groups, could be converted into active agrochemical ingredients. This positions the compound as a useful starting material for the exploration of new crop protection agents.

Applications in Photochemistry and Photolithography (e.g., photoswitches, photoresists)

The unique photochemical properties of o-nitrobenzyl derivatives have positioned them as a versatile platform in the development of advanced light-sensitive materials. The compound this compound, embodying the characteristic o-nitrobenzylidene core, is a subject of significant interest for its potential applications in photochemistry and photolithography. Its utility in these fields is predicated on a well-understood photochemical rearrangement that can be harnessed to create photoswitches and photoresists.

The foundational photochemical process for o-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of a transient aci-nitro intermediate, which subsequently rearranges to yield an o-nitrosobenzaldehyde derivative and release the attached chemical species, in this case, phenylacetonitrile. This light-induced cleavage forms the basis of its function in both photoswitching and photoresist technologies.

Photoswitches

Photoswitches are molecules that can reversibly interconvert between two or more stable or metastable states upon exposure to light of specific wavelengths. This photoisomerization leads to a change in the molecule's physical and chemical properties, such as its absorption spectrum, geometry, and polarity. While specific studies on this compound as a photoswitch are not extensively documented, its potential can be inferred from the known photochromic behavior of the o-nitrobenzylidene scaffold.

Upon irradiation with UV light, this compound is expected to undergo the characteristic intramolecular rearrangement. The initial state of the molecule possesses a specific absorption maximum. Following photoexcitation, the cleavage of the bond to the phenylacetonitrile moiety and the formation of an o-nitroso species would result in a significant alteration of the chromophore. This change in the electronic structure leads to a different absorption spectrum, effectively "switching" the molecule's colorimetric properties.

The general reaction can be depicted as:

This compound (State A) + hν → o-Nitrosobenzaldehyde derivative + Phenylacetonitrile (State B)

The reversibility of such a system, a key characteristic of a photoswitch, would depend on the ability of the o-nitroso derivative and the released phenylacetonitrile to recombine or for the system to be otherwise reset to its initial state. In many o-nitrobenzyl systems, this cleavage is irreversible, making them more suitable as "phototriggers" or "photocages" rather than true reversible photoswitches. However, the potential for designing reversible systems based on this photochemistry remains an active area of research.

PropertyTypical Value for o-Nitrobenzylidene Derivatives
Absorption Maximum (λmax, State A)~260-350 nm
Quantum Yield (Φ) of Photoconversion0.01 - 0.5
Photoproduct Absorption (State B)Shifted to longer or shorter wavelengths

Photoresists

In the field of photolithography, photoresists are light-sensitive materials used to form a patterned coating on a surface. The application of this compound in photoresist formulations would leverage its photocleavage to induce a change in the solubility of a polymer matrix.

In a positive-tone photoresist, the o-nitrobenzylidene moiety could be incorporated as a pendant group on a polymer that is initially insoluble in a developer solution. Upon exposure to a specific pattern of light, the photocleavage reaction would release the phenylacetonitrile and convert the o-nitrobenzylidene group into a more polar o-nitrosobenzaldehyde derivative. This increase in polarity would render the exposed regions of the polymer soluble in the developer, allowing for their selective removal and the transfer of the light pattern to the substrate.

Conversely, in a negative-tone photoresist, the photoreleased phenylacetonitrile could potentially act as a catalyst or a reactive species that induces cross-linking in the surrounding polymer matrix. This would make the exposed regions insoluble, while the unexposed regions could be washed away by a developer.

The efficiency of a photoresist is often characterized by its sensitivity and contrast. The sensitivity is related to the quantum yield of the photoreaction and the molar absorptivity of the photoactive compound at the irradiation wavelength. The high quantum yields often associated with o-nitrobenzyl derivatives make them attractive for creating highly sensitive photoresists. mdpi.com

ParameterSignificance in Photoresist PerformanceTypical Range for o-Nitrobenzyl-based Resists
Quantum Yield (Φ)Determines the efficiency of the photoreaction and the required light dose.0.1 - 0.6
Molar Absorptivity (ε) at Exposure WavelengthAffects the absorption of light and the depth of penetration.1,000 - 10,000 M-1cm-1
Solubility Change upon IrradiationDictates the contrast and resolution of the patterned features.Significant increase in polarity

Note: The data presented is representative of photoresists based on the o-nitrobenzyl photochemistry and serves to illustrate the potential performance characteristics.

The derivatization of this compound could offer further avenues for tuning its photochemical properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the o-nitrobenzylidene moiety can shift the absorption maximum to longer wavelengths, which can be advantageous for specific lithographic applications to minimize damage to sensitive substrates. mdpi.com Similarly, modifications to the phenylacetonitrile leaving group could influence the quantum yield of the photoreaction and the properties of the released species.

Green Chemistry Principles in the Synthesis and Transformations of O Nitrobenzylidene Phenylacetonitrile

Development of Environmentally Benign Synthetic Methodologies

The traditional synthesis of (o-Nitrobenzylidene)phenylacetonitrile often involves the Knoevenagel condensation, which can utilize hazardous reagents and solvents. In recent years, significant efforts have been directed towards developing greener alternatives that minimize environmental impact. These methodologies often employ alternative energy sources to drive the reaction, leading to shorter reaction times, higher yields, and cleaner reaction profiles.

Promising environmentally benign methods for the synthesis of this compound include the use of microwave irradiation and ultrasonic assistance. bhu.ac.in These techniques provide energy directly to the reacting molecules, often resulting in faster and more efficient reactions compared to conventional heating. For instance, the synthesis of this compound has been successfully achieved under solvent-free conditions using both microwave and ultrasound technologies, demonstrating a significant step towards a more sustainable chemical process. bhu.ac.in Microwave-assisted synthesis, in particular, has been highlighted as a fast, clean, economic, and eco-friendly method. oatext.com

Another green approach involves the use of environmentally friendly catalysts. Research has shown that agro-waste extracts can serve as effective and benign catalysts for Knoevenagel condensations. acgpubs.org The use of such natural catalysts, coupled with solvent-free conditions, presents a highly attractive green synthetic route. acgpubs.org

Utilization of Biocatalysis for Sustainable Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful tool for sustainable chemical synthesis. Enzymes operate under mild conditions, are highly selective, and can often replace toxic chemical catalysts. While specific research on the biocatalytic transformation of this compound is limited, the presence of both a nitro group and an activated carbon-carbon double bond makes it a potential substrate for several classes of enzymes.

Ene-reductases (ERs) are a family of enzymes known for their ability to catalyze the asymmetric reduction of activated C=C bonds, including those in compounds with nitro groups. nih.gov These enzymes have been successfully used for the biocatalytic reduction of various α,β-unsaturated compounds. nih.gov Furthermore, nitroreductases (NRs) are enzymes that specialize in the reduction of nitroaromatic compounds to the corresponding anilines. nih.govacs.org The biocatalytic reduction of nitroarenes is of great interest as it provides a green alternative to traditional chemical reductions that often use harsh reagents. acs.org

Given the structural features of this compound, both ene-reductases and nitroreductases could potentially be employed for its transformation. An ene-reductase could selectively reduce the carbon-carbon double bond, while a nitroreductase could reduce the nitro group. The use of these enzymes could lead to the sustainable synthesis of valuable derivatives under mild, aqueous conditions.

Implementation of Solvent-Free and Mild Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and simplify processes. The synthesis of this compound has been effectively demonstrated under solvent-free conditions, often facilitated by microwave or ultrasound irradiation. bhu.ac.in

In a comparative study, the Knoevenagel condensation of o-nitrobenzaldehyde and phenylacetonitrile (B145931) was carried out using both microwave and ultrasonic irradiation without any solvent. bhu.ac.in The use of a benign catalyst like ammonium (B1175870) acetate (B1210297) was also reported in these solvent-free methods. bhu.ac.in These approaches not only eliminate the need for harmful solvents but also often proceed at room temperature or with minimal heating, thus adhering to the principle of using mild reaction conditions. bhu.ac.in

The following table summarizes the results from a study on the solvent-free synthesis of this compound, highlighting the efficiency of these green methodologies.

MethodCatalystTime (minutes)Yield (%)
Microwave IrradiationAmmonium Acetate1.592.40
Ultrasonic IrradiationAmmonium Acetate5895.86

Data sourced from a comparative study on green synthetic methods for Knoevenagel condensation. bhu.ac.in

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a greener process with less waste generation. The Knoevenagel condensation, used to synthesize this compound, is inherently atom-economical as it is a condensation reaction where the main byproduct is a small molecule, in this case, water.

The theoretical atom economy for the synthesis of this compound from o-nitrobenzaldehyde and phenylacetonitrile can be calculated as follows:

Reaction: C₇H₅NO₃ + C₈H₇N → C₁₅H₁₀N₂O₂ + H₂O

Molecular Weight of o-nitrobenzaldehyde (C₇H₅NO₃): 151.12 g/mol

Molecular Weight of phenylacetonitrile (C₈H₇N): 117.15 g/mol

Molecular Weight of this compound (C₁₅H₁₀N₂O₂): 250.25 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (250.25 / (151.12 + 117.15)) x 100 ≈ 93.3%

This high theoretical atom economy indicates that the reaction itself is efficient in terms of incorporating reactant atoms into the final product.

Q & A

Q. What protocols mitigate risks during long-term storage of phenylacetonitrile derivatives?

  • Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation . Regularly update SDS sheets and conduct stability assays (e.g., accelerated aging tests) . Use PPE (e.g., nitrile gloves, fume hoods) and follow ISO 9001 disposal guidelines for cyanide-containing waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.